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Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine

CAS No.: 17494-26-7

Cat. No.: B2792941 Get Quote

Subtitle: In Vitro Characterization of a Privileged Scaffold for Sigma Receptor Modulation and

Antimicrobial Discovery

Executive Summary & Molecule Profile
4-(4-Chlorobenzyl)thiomorpholine represents a "privileged scaffold" in medicinal chemistry. It

serves as a lipophilic, sulfur-containing bioisostere of

-benzylmorpholine. While often utilized as a building block, this specific molecular architecture
—a basic amine heterocycle linked to a halogenated aromatic ring—possesses intrinsic
biological activity that necessitates rigorous profiling.

This Application Note details the critical in vitro assays required to validate this compound's

potential. Based on Structure-Activity Relationship (SAR) data of analogous thiomorpholines,

this compound is primarily relevant in two therapeutic areas: Sigma-1 Receptor (

R) modulation (neuroprotection/analgesia) and Antifungal activity (ergosterol synthesis
inhibition).
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Property Detail

Systematic Name 4-[(4-Chlorophenyl)methyl]thiomorpholine

Molecular Formula

C

H

ClNS

Key Structural Features

Thiomorpholine Ring: Increases lipophilicity (vs.

morpholine); metabolic "soft spot" for S-

oxidation.4-Chlorobenzyl: Enhances metabolic

stability (blocks para-hydroxylation) and

R affinity.[1][2]

Primary Targets

Sigma-1 Receptor (

R),

-Reductase (Fungal), Acetylcholinesterase

(AChE).

Biological Rationale & Mechanism
The Sigma-1 Receptor Connection
Benzyl-substituted heterocycles are the classic pharmacophore for

R ligands. The basic nitrogen of the thiomorpholine ring forms an electrostatic interaction with
Asp126 in the

R binding pocket, while the chlorobenzyl group engages in hydrophobic interactions with the
receptor's lipophilic domains.

Significance:

R agonists are potent neuroprotective agents (Alzheimer’s, ALS) and analgesics.

Thiomorpholine vs. Morpholine: The sulfur substitution often improves receptor affinity due to

the larger van der Waals radius and increased lipophilicity, facilitating membrane penetration
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to the ER-localized receptor.

The Antifungal Connection
Thiomorpholines are structural analogs of morpholine fungicides (e.g., Fenpropimorph). They

act by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically

-reductase and

-isomerase.

Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway potential of 4-(4-
Chlorobenzyl)thiomorpholine, highlighting its interaction with the ER-resident Sigma-1

receptor and fungal sterol pathways.
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Caption: Dual mechanism of action: Sigma-1 receptor chaperoning (mammalian) and sterol

biosynthesis inhibition (fungal).

Protocol 1: Sigma-1 Receptor ( R) Radioligand
Binding Assay[3]
Objective: Determine the binding affinity (
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) of 4-(4-Chlorobenzyl)thiomorpholine for the

R. Rationale: This is the "Go/No-Go" gate. If

, the compound is likely inactive as a specific CNS drug.

Materials
Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

R.

Radioligand:

-Pentazocine (specific

agonist) or

-DTG.

Non-specific Blocker: Haloperidol (

).

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.

Incubation Setup: In a 96-well plate, prepare the following reaction mix (200

total volume):

50

Membrane suspension.

50

-Pentazocine (Final conc: 2 nM).
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50

Test Compound (4-(4-Chlorobenzyl)thiomorpholine) at increasing concentrations (

to

M).

Control: 50

Buffer (Total Binding) or Haloperidol (Non-specific Binding).

Equilibration: Incubate at 37°C for 120 minutes. (Note: Thiomorpholines are lipophilic; longer

incubation ensures equilibrium).

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5%

polyethylenimine (reduces non-specific binding of lipophilic amines).

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate

using non-linear regression. Convert to

using the Cheng-Prusoff equation.

Success Criteria: A

nM indicates a high-affinity ligand suitable for lead optimization.

Protocol 2: Functional ER Stress Protection Assay
Objective: Determine if the compound acts as an agonist (neuroprotective) or antagonist.

Rationale: Binding affinity alone does not define function.

R agonists prevent ER stress induced by Thapsigargin.

Experimental Design
Cell Line: NSC-34 (Motor neuron-like) or SH-SY5Y cells.
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Stressor: Thapsigargin (TG), a SERCA pump inhibitor that depletes ER calcium.

Methodology
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

Pre-treatment: Treat cells with 4-(4-Chlorobenzyl)thiomorpholine (1, 10, 50

) for 1 hour.

Reference Agonist: PRE-084 or (+)-Pentazocine.

Reference Antagonist: BD-1047.[3]

Stress Induction: Add Thapsigargin (1

) to all wells (except vehicle control).

Incubation: Incubate for 24 hours.

Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).

Agonist Effect:[4][5] The compound should significantly restore viability compared to TG-

only wells.

Antagonist Effect: No restoration of viability; potential exacerbation of toxicity.

Protocol 3: Metabolic Stability (S-Oxidation
Profiling)
Objective: Assess the metabolic vulnerability of the thiomorpholine sulfur atom. Rationale: The

sulfur in thiomorpholine is prone to oxidation by Cytochrome P450s (CYP3A4) and Flavin-

containing Monooxygenases (FMO), forming sulfoxides and sulfones. This alters polarity and

potency.

Methodology
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
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Reaction:

Incubate 1

test compound with 0.5 mg/mL HLM at 37°C.

Initiate with NADPH.

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile

containing an internal standard (e.g., Warfarin).

Analysis: LC-MS/MS.

Monitor: Parent depletion (MRM transition for 227.7

fragment).

Metabolite ID: Scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Interpretation: High turnover with +16/+32 Da metabolites suggests the sulfur is a metabolic

liability. Strategies to mitigate this include oxidizing the sulfur to a sulfone pre-synthesis or

adding steric bulk next to the sulfur.

Protocol 4: Antifungal Susceptibility (Broth
Microdilution)
Objective: Validate secondary activity against pathogenic fungi. Rationale: Given the structural

similarity to morpholine antifungals, this compound may inhibit sterol synthesis.

Methodology (CLSI M27-A3 Standard)
Organism:Candida albicans (ATCC 90028).

Media: RPMI 1640 buffered with MOPS.
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Dilution: Prepare serial dilutions of 4-(4-Chlorobenzyl)thiomorpholine in DMSO (Final

range: 64

to 0.125

).

Inoculum: Adjust fungal suspension to

cells/mL.

Incubation: 35°C for 24–48 hours.

Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration

inhibiting 50% of growth (visual or OD600).

Summary of Expected Data & Interpretation
Assay Metric

Expected Result (if
Active)

Interpretation

R Binding (nM) 10 – 200 nM

High affinity. The 4-Cl

group usually

improves potency

over unsubstituted

benzyl.

ER Stress % Viability >80% restoration
Agonist profile

(Neuroprotective).

Metabolic Stability (min) < 30 min

Rapid S-oxidation.

Requires structural

modification for oral

drugs.

Antifungal
MIC (

)

4 – 16
Moderate antifungal.

Likely targets sterol

reductase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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